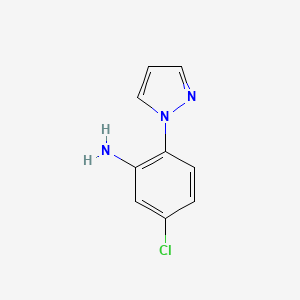

5-chloro-2-(1H-pyrazol-1-yl)aniline

Description

Contextual Significance within Organic and Medicinal Chemistry

The importance of 5-chloro-2-(1H-pyrazol-1-yl)aniline is largely derived from the established pharmacological relevance of its constituent parts. The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in approved drugs and bioactive compounds. nih.govresearchgate.netmdpi.com Pyrazole-containing drugs are used to treat a wide range of diseases, including cancer, viral infections, and inflammatory conditions. researchgate.nettandfonline.comglobalresearchonline.net The metabolic stability of the pyrazole ring is a key factor in its frequent use in drug development. nih.gov

The combination of a pyrazole ring with an aniline (B41778) moiety is also of considerable interest. Aniline-derived pyrazole compounds have been identified as potent antibacterial agents, showing effectiveness against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.nettandfonline.com Specifically, molecules with a similar structure to this compound have been identified as crucial intermediates in the synthesis of developmental drugs, including assets for immuno-oncology. acs.orgfigshare.comacs.orgprinceton-acs.org This role as a key precursor underscores its significance in the pharmaceutical industry's process chemistry and the development of next-generation therapies. princeton-acs.org

Overview of Structural Features and Functional Groups

The structure of this compound is defined by a central benzene (B151609) ring substituted with three different functional groups, giving it a distinct chemical character. The molecule's systematic name precisely describes this arrangement:

Aniline Core: The base of the molecule is aniline, which is a benzene ring attached to an amino group (-NH₂).

Chloro Group: A chlorine atom (-Cl) is substituted on the aniline ring at position 5, relative to the amino group.

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known as a pyrazole ring, is attached to the aniline core at position 2. The linkage occurs from the nitrogen at position 1 of the pyrazole ring to the carbon of the aniline ring.

This specific arrangement of an electron-donating amino group and an electron-withdrawing chloro group on the aniline ring, combined with the heterocyclic pyrazole substituent, creates a unique electronic and steric environment that dictates its reactivity and utility as a synthetic intermediate.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈ClN₃ | nih.govguidechem.com |

| Molecular Weight | 193.63 g/mol | guidechem.com |

| Appearance | Brown Crystalline Powder | guidechem.com |

| CAS Number | 926241-20-5 |

| Predicted pKa | 12.63 ± 0.10 | guidechem.com |

Scope and Research Objectives for Academic Investigation

Academic and industrial research concerning this compound and related compounds primarily focuses on two key areas: synthetic methodology and medicinal chemistry applications.

A major research objective is the development of robust, efficient, and scalable synthetic routes to produce these types of molecules. acs.org Because they serve as critical intermediates for high-value pharmaceutical products, having a reliable manufacturing process is essential. acs.orgprinceton-acs.org Investigations in this area explore various catalytic cross-coupling reactions, such as the Negishi coupling, to construct the key bond between the aryl (aniline) and heteroaryl (pyrazole) rings. acs.orgfigshare.comacs.org The goals of this process chemistry research include maximizing product yield, reducing the number of synthetic steps, and improving the remediation of residual metals from catalysts to ensure the purity of the final product. figshare.comprinceton-acs.org

Another significant research objective is the use of this compound as a scaffold to generate libraries of new derivatives for biological screening. researchgate.net Medicinal chemists can systematically modify the structure—for instance, by adding different substituents to the aniline or pyrazole rings—to explore structure-activity relationships (SAR). researchgate.net The aim is to optimize the molecule's interaction with specific biological targets, such as protein kinases, to enhance therapeutic efficacy and selectivity for applications in areas like oncology. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYMUJXCDBWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926241-20-5 | |

| Record name | 5-chloro-2-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 5-chloro-2-(1H-pyrazol-1-yl)aniline

The traditional synthesis of this compound and its analogs relies on robust and well-documented chemical reactions. These pathways can be broadly categorized into multi-step sequences, cycloaddition reactions to form the pyrazole (B372694) core, and cross-coupling strategies to connect the two aromatic rings.

Multi-step Reaction Sequences

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the methodical construction of complex molecules from simpler starting materials. A common and logical pathway to synthesize pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a 1,3-diketone or an α,β-unsaturated aldehyde/ketone. scispace.com

For the target molecule, a representative multi-step sequence could begin with the formation of a substituted hydrazine, which is then cyclized to create the pyrazole ring. For instance, a substituted phenylhydrazine (B124118) can be reacted with a suitable three-carbon synthon to yield the pyrazole core. Subsequent functional group manipulations, if necessary, would lead to the final aniline (B41778) product. The reaction of β-ketonitriles with hydrazines is a particularly well-established method for producing 5-aminopyrazoles. beilstein-journals.org Another approach involves the reaction of hydrazonyl halides with active methylene (B1212753) compounds. beilstein-journals.org

Table 1: Illustrative Multi-Step Synthesis Scheme

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |

|---|---|---|---|---|

| 1 | 4-Chloro-2-nitroaniline | NaNO₂, HCl, then SnCl₂ | Diazotization and reduction | 4-Chloro-2-nitrophenylhydrazine |

| 2 | 4-Chloro-2-nitrophenylhydrazine | Malondialdehyde | Condensation/Cyclization | 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole |

Cycloaddition Approaches to the Pyrazole Moiety

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for constructing five-membered heterocyclic rings like pyrazole. chim.itniscpr.res.in This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne. nih.gov

To form the pyrazole ring, nitrile imines are commonly used as the 1,3-dipole. These reactive intermediates are usually generated in situ by treating hydrazonoyl halides with a base like triethylamine. chim.itnih.gov The nitrile imine then rapidly undergoes a [3+2] cycloaddition with an alkyne. The use of terminal alkynes leads to 1,3,5-trisubstituted pyrazoles, while internal alkynes can also be used. chim.itorganic-chemistry.org This method is highly valued for its efficiency and control over the substitution pattern of the resulting pyrazole. nih.gov

Another important 1,3-dipole for pyrazole synthesis is a diazo compound, such as ethyl diazoacetate. researchgate.netnih.gov The reaction of diazo compounds with alkynes provides a direct route to pyrazole-carboxylates and other substituted pyrazoles. scispace.comresearchgate.net

Table 2: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Key Feature |

|---|---|---|---|

| Hydrazonoyl Halide | Terminal or Internal Alkyne | Base (e.g., Triethylamine) | In situ generation of nitrile imine, high regioselectivity. chim.itnih.gov |

| Diazoalkane (e.g., Ethyl Diazoacetate) | Alkyne | Varies (e.g., Micellar Catalysis) | Direct route to functionalized pyrazoles. researchgate.net |

Palladium-Catalyzed Cross-Coupling Strategies for Aniline-Pyrazole Linkage

The formation of the crucial C-N bond linking the aniline and pyrazole rings is often achieved using modern cross-coupling chemistry. The Buchwald-Hartwig amination is the preeminent method for this transformation. organic-chemistry.orgnih.gov This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide (like a triflate). organic-chemistry.orgimperial.ac.uk

In a typical synthesis of this compound, pyrazole itself would be N-arylated with a suitable di-halogenated benzene (B151609) derivative, such as 1-bromo-4-chloro-2-nitrobenzene. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, P(o-Tol)₃), and a base (e.g., NaOtBu, K₂CO₃). imperial.ac.ukrsc.org Following the successful coupling, the nitro group on the aniline ring is reduced to the amine, yielding the final product. The development of various ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of heterocyclic amines and aryl halides. rsc.orgnih.govacs.org

An older, related method is the copper-catalyzed Ullmann condensation. wikipedia.org While effective, the Ullmann reaction typically requires harsher conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper, compared to the milder, catalytically driven Buchwald-Hartwig process. wikipedia.orgnih.gov

Table 3: Comparison of C-N Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium (catalytic) | Copper (often stoichiometric) |

| Ligands | Bulky, electron-rich phosphines or N-heterocyclic carbenes. organic-chemistry.org | Phenanthrolines, amino acids, etc. wikipedia.orgnih.gov |

| Temperature | Generally moderate (e.g., 80-120 °C). imperial.ac.uk | Typically high (e.g., 150-220 °C). wikipedia.org |

| Substrate Scope | Very broad for both amine and aryl halide. rsc.org | Traditionally required activated aryl halides. wikipedia.org |

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, scalable, and versatile methods for synthesizing pyrazole-containing intermediates.

One significant advancement is the development of a scalable Negishi cross-coupling process to prepare a protected derivative, 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. acs.orgacs.orgacs.org This strategy focuses on creating the aryl-heteroaryl C-C bond. It involves the reaction of an in situ generated heteroaryl zinc reagent with 5-bromo-2-chloroaniline, catalyzed by a palladium-Xantphos complex. acs.orgacs.org This robust process was developed to deliver multi-kilogram quantities of the key intermediate, highlighting a modern approach to industrial-scale synthesis that prioritizes efficiency and control over impurities like residual metals. acs.org

Flow chemistry represents another methodological leap forward, offering improved safety, efficiency, and scalability over traditional batch processing. A continuous-flow synthesis of pyrazoles has been reported via the 1,3-dipolar cycloaddition of trimethylsilyldiazomethane (B103560) with terminal alkynes. nih.gov This method allows for precise control over reaction parameters like temperature and time, minimizing the risks associated with handling energetic diazo compounds and often leading to higher yields and purity. nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

Significant progress has been made in applying green protocols to the 1,3-dipolar cycloadditions used for pyrazole synthesis. frontiersin.org Researchers have successfully utilized water as a reaction solvent, which is a benign alternative to traditional volatile organic compounds. frontiersin.org The use of micellar catalysis, where a surfactant like TPGS-750-M is added to water, can create nano-reactors that enhance reaction rates and yields, often allowing for clean reactions at ambient temperatures. researchgate.net For example, the cycloaddition of ethyl diazoacetate with alkynes to form pyrazoles has been demonstrated with high yields in a water/surfactant system, completely avoiding organic solvents. researchgate.net These methods not only reduce the environmental footprint but can also simplify product purification.

Table 4: Comparison of Traditional vs. Green Synthesis for Pyrazole Formation

| Parameter | Traditional Approach (e.g., in Dichloromethane) | Green Approach (e.g., Micellar Catalysis) |

|---|---|---|

| Solvent | Dichloromethane, Chloroform, Toluene | Water. researchgate.netfrontiersin.org |

| Energy Input | Often requires heating/reflux. nih.gov | Often proceeds at room temperature. researchgate.net |

| Catalyst | May use stoichiometric base. nih.gov | Can be catalyst-free or use catalytic surfactants. researchgate.netfrontiersin.org |

| Workup | Organic solvent extraction, evaporation. | Simple extraction, reduced solvent waste. |

| Environmental Impact | Higher (use of hazardous solvents, higher energy). | Lower (benign solvent, energy efficient). |

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of 5-chloro-2-(1H-pyrazol-1-yl)aniline is susceptible to electrophilic substitution reactions. The amino group (-NH2) is a strong activating group and an ortho-, para-director. youtube.com This directing effect is attributed to the resonance stabilization of the intermediates formed during the reaction. youtube.com Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group. However, the presence of the chloro and pyrazolyl substituents influences the regioselectivity of these reactions.

Conversely, the aniline moiety can also undergo nucleophilic substitution reactions, although these are less common than electrophilic substitutions. Such reactions typically require activation of the aromatic ring by strongly electron-withdrawing groups. smolecule.com

Reactions Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring within this compound also exhibits distinct reactivity. Pyrazoles are aromatic heterocycles that can undergo various reactions. wikipedia.orgglobalresearchonline.net Electrophilic substitution on the pyrazole ring, such as halogenation, nitration, and sulfonation, typically occurs at the C4 position. globalresearchonline.net The pyrazole ring is generally resistant to oxidation and reduction, though it can be hydrogenated catalytically to pyrazoline and then to pyrazolidine. globalresearchonline.net

The nitrogen atoms of the pyrazole ring can also participate in reactions. The imino hydrogen can be substituted with an acyl group, and the pyrazole can form salts with inorganic acids. globalresearchonline.net Furthermore, the pyrazole ring can be a key component in the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions. mdpi.com

Coupling Reactions and Complex Molecule Assembly

This compound is a valuable substrate for various coupling reactions, which are instrumental in the assembly of more complex molecular architectures. The aniline functional group allows for C-N coupling reactions with (hetero)aryl halides. semanticscholar.org These reactions are often catalyzed by copper or palladium complexes and provide a direct method for the formation of new carbon-nitrogen bonds. semanticscholar.org

A notable example is the Negishi cross-coupling reaction. A scalable synthesis of a key intermediate for an immuno-oncology drug was achieved through a Negishi cross-coupling between an in situ generated heteroaryl zinc reagent and 5-bromo-2-chloroaniline, catalyzed by a palladium complex. acs.orgacs.org This highlights the utility of such coupling strategies in the large-scale production of pharmaceutically relevant molecules.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound and its derivatives has been explored. The aniline moiety can be subject to oxidation. smolecule.com For instance, some pyrazole-containing compounds have been shown to undergo oxidation to the corresponding ortho-benzoquinone form. researchgate.net

Regarding reduction, the nitro group in related nitro-substituted pyrazole anilines can be reduced to an amino group. smolecule.com The pyrazole ring itself is generally stable towards common oxidizing and reducing agents. globalresearchonline.net However, catalytic hydrogenation can lead to the reduction of the pyrazole ring. globalresearchonline.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. For nucleophilic aromatic substitution reactions on the pyrazole ring, a possible mechanism involves an addition-elimination sequence. sci-hub.se The nucleophile adds to the electron-deficient carbon atom, forming a Meisenheimer-like intermediate, which then eliminates the leaving group to yield the substituted product. sci-hub.se

In the context of C-N coupling reactions, mechanistic studies often point to a catalytic cycle involving the metal catalyst (e.g., copper or palladium). semanticscholar.org These cycles typically involve oxidative addition, ligand exchange, and reductive elimination steps.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the geometries, electronic properties, and reaction thermodynamics of pyrazole derivatives. nih.govbohrium.com These theoretical investigations provide valuable insights into the reaction mechanisms at a molecular level.

Design and Synthesis of Derivatives and Analogues

Structural Modification Strategies for Functionalization

The functionalization of 5-chloro-2-(1H-pyrazol-1-yl)aniline is achieved through a variety of structural modification strategies. These strategies aim to introduce new functional groups or alter existing ones to enhance or modify the molecule's activity. The inherent reactivity of the aniline (B41778) and pyrazole (B372694) rings provides multiple sites for such modifications.

Key functionalization strategies include:

N-alkylation and N-arylation: The secondary amine on the aniline ring is a prime site for introducing alkyl or aryl groups. This can influence the compound's solubility, lipophilicity, and steric profile, which are critical for its interaction with biological targets.

Acylation: The amino group can be acylated to form amides. This is a common strategy in drug design to introduce hydrogen bond donors and acceptors, potentially enhancing binding affinity to target proteins.

Substitution on the Pyrazole Ring: The pyrazole ring itself can be substituted at various positions. For instance, the introduction of methyl or trifluoromethyl groups can alter the electronic properties and metabolic stability of the molecule. researchgate.net

Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form Schiff bases (imines). This reaction is a versatile method for creating a diverse library of derivatives with varied electronic and steric properties. researchgate.netresearchgate.net For example, reacting 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde with various anilines in the presence of glacial acetic acid and ethanol (B145695) yields a series of Schiff base derivatives. researchgate.net

These modifications are often guided by computational modeling and structure-activity relationship studies to rationally design compounds with desired properties.

Synthesis of Halogenated Analogues and Isomers

The introduction of different halogens or the alteration of their positions on the aromatic rings can significantly impact the physicochemical properties and biological activity of the parent compound. The synthesis of halogenated analogues and isomers of this compound is a key strategy in lead optimization.

Halogenated Analogues:

The chlorine atom on the aniline ring can be replaced with other halogens like fluorine, bromine, or iodine. This can be achieved through various synthetic routes, often involving halogen exchange reactions or starting from differently halogenated aniline precursors. For instance, the synthesis of a series of halogen-substituted aniline derivatives of a pyrimidine (B1678525) core has been reported, highlighting the accessibility of such analogues. nih.gov

Positional Isomers:

The position of the chlorine atom on the aniline ring can be moved to other available positions (e.g., 3-chloro or 4-chloro isomers) to investigate the impact of its location on activity. Similarly, the point of attachment of the pyrazole ring to the aniline can be varied. The synthesis of different isomers often requires distinct starting materials and synthetic strategies. For example, synthetic strategies have been developed to access all four isomers of 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones with a monosubstituted benzo core, starting from only two different substituted 2-nitroanilines. researchgate.net

The following table summarizes some examples of synthesized halogenated analogues and isomers:

| Compound | Modification | Synthetic Approach | Reference |

| 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine derivatives | Coupling with different halogen-substituted aniline derivatives | Nucleophilic substitution reaction | nih.gov |

| 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)one isomers | Starting from different substituted 2-nitroanilines | Multi-step synthesis | researchgate.net |

| 5-(5-alkynyl-2-thienyl)pyrazole derivatives | Replacement of the pyrazole 5-aryl substituent with an alkynyl-appended 2-thienyl moiety | Multi-step synthesis involving radical bromination | nih.govresearchgate.net |

Heterocyclic Ring Variations and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. In the context of this compound, both the pyrazole and the aniline-linked phenyl ring can be subjected to such modifications.

Pyrazole Ring Variations:

Fused Heterocyclic Systems:

The pyrazole ring can also be part of a fused heterocyclic system. For example, pyrazolo[1,5-a]pyrimidines represent a class of fused heterocycles that have been extensively studied. nih.govmdpi.comnih.gov The synthesis of these systems often involves the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govmdpi.com The substitution of the triazolopyrimidine core with pyrazolo[1,5-a]pyrimidine (B1248293) has been shown to influence biological activity. nih.gov

The table below provides examples of heterocyclic ring variations and bioisosteric replacements:

| Original Moiety | Bioisosteric Replacement | Resulting Scaffold | Synthetic Strategy | Reference |

| Pyrazole | 2-Thienyl | 5-(5-alkynyl-2-thienyl)pyrazole | Multi-step synthesis | nih.govresearchgate.net |

| Pyrazole | Thiazole | (E)-N-((5-chloro-3-methyl-1-phenyl-1-pyrazol-4-yl) methylene[d]thiazol-2-amine | Condensation reaction | researchgate.net |

| Triazolopyrimidine | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Refluxing 1H-pyrazol-5-amine with ethyl acetoacetate (B1235776) followed by chlorination and coupling | nih.gov |

| Triazolopyrimidine | Imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine | Not detailed | nih.gov |

Structure-Activity Relationship (SAR) Studies on Derivatives (Synthesis Aspect)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. From a synthesis perspective, SAR studies involve the systematic design and synthesis of a series of related compounds where specific parts of the molecule are varied.

The synthesis of a library of derivatives allows researchers to probe the importance of different structural features. For example, in a series of pyrazole-aniline linked coumarin (B35378) derivatives, it was found that compounds with electron-donating substituents like methoxy (B1213986) and methyl on the aniline ring showed better antibacterial activity compared to those with electron-withdrawing groups like chloro and nitro. researchgate.net

In another study, the replacement of a cyclohexane (B81311) moiety with different substituted rings in a series of pyrimidine derivatives led to the identification of compounds with enhanced potentiation of KCa2 channel activity. nih.gov The synthesis of various analogues, including those with different halogen substitutions on the aniline ring, was crucial for establishing these SARs. nih.gov

The synthesis of derivatives for SAR studies often involves parallel synthesis techniques to efficiently generate a large number of compounds. The choice of synthetic routes is critical to allow for the easy introduction of diversity at specific points in the molecule. For instance, the reaction of a common intermediate with a variety of anilines or other building blocks is a common strategy. researchgate.netnih.gov

The insights gained from these synthetic efforts and subsequent biological testing are invaluable for the rational design of new and more effective molecules based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-chloro-2-(1H-pyrazol-1-yl)aniline. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrazole (B372694) and the substituted aniline (B41778) rings. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents, as well as the pyrazolyl group. Based on data from similar heterocyclic systems, the aromatic protons of the aniline ring would likely appear as a set of multiplets in the range of δ 6.5-7.5 ppm. The protons of the pyrazole ring typically resonate in the region of δ 6.0-8.0 ppm. The -NH₂ protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aniline ring are expected to resonate in the aromatic region (δ 110-150 ppm). The chloro-substituted carbon would show a characteristic chemical shift, as would the carbon atom bonded to the nitrogen of the pyrazole ring. The pyrazole carbons also have distinct chemical shifts, which are well-documented for this class of heterocycles. For instance, in related pyrazole derivatives, the carbon atoms of the pyrazole ring appear at approximately δ 140 ppm (C3), δ 107 ppm (C4), and δ 129 ppm (C5).

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra reveal ¹H-¹H coupling correlations, helping to identify adjacent protons within the aniline and pyrazole rings.

HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and for confirming the connectivity between the pyrazole and aniline rings.

A hypothetical table of expected NMR data is presented below based on known values for similar structures.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aniline-H3 | 7.2-7.4 (d) | 120-125 |

| Aniline-H4 | 6.8-7.0 (dd) | 128-132 |

| Aniline-H6 | 7.0-7.2 (d) | 115-120 |

| Pyrazole-H3' | 7.6-7.8 (d) | 138-142 |

| Pyrazole-H4' | 6.4-6.6 (t) | 105-110 |

| Pyrazole-H5' | 7.8-8.0 (d) | 128-132 |

| -NH₂ | 3.5-5.0 (br s) | - |

| Aniline-C1 | - | 140-145 |

| Aniline-C2 | - | 125-130 |

| Aniline-C5 | - | 120-125 |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the aniline's primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1400-1650 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, while the C-Cl stretching vibration would give a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum, aiding in a more complete vibrational analysis. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of the experimental bands. bldpharm.com

A table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3450 | Weak |

| N-H stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H stretch | 3100-3000 | Strong |

| Pyrazole C-H stretch | 3150-3100 | Strong |

| C=C/C=N ring stretch | 1620-1450 | Strong |

| N-H bend | 1650-1580 | Medium |

| C-N stretch | 1350-1250 | Medium |

| C-Cl stretch | 800-600 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

For this compound (C₉H₈ClN₃), the molecular ion peak [M]⁺ would be expected at m/z 193, with an M+2 peak at m/z 195 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. manchesterorganics.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages of the substituent groups and fragmentation of the heterocyclic ring. Common fragmentation pathways for anilines include the loss of HCN from the aniline ring. hit2lead.com The pyrazole ring can also undergo characteristic fragmentation. Key expected fragments could include:

Loss of the chloro group.

Cleavage of the bond between the aniline and pyrazole rings.

Fragmentation of the pyrazole ring, potentially leading to the loss of N₂ or HCN.

A table summarizing the expected key mass spectral fragments is presented below.

| m/z Value | Proposed Fragment Identity |

| 195 | [M+2]⁺ isotopic peak |

| 193 | [M]⁺ molecular ion |

| 166 | [M - HCN]⁺ |

| 158 | [M - Cl]⁺ |

| 117 | [C₇H₆N]⁺ (fragment from aniline portion) |

| 68 | [C₃H₄N₂]⁺ (pyrazole ring) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound.

Intermolecular interactions, such as hydrogen bonding involving the aniline -NH₂ group and π-π stacking between the aromatic rings, would also be elucidated. These interactions govern the packing of the molecules in the crystal lattice.

Below is a table of expected crystallographic parameters, based on data from similar compounds.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 15 |

| b (Å) | 10 - 20 |

| c (Å) | 7 - 15 |

| β (°) | 90 - 110 (for monoclinic) |

| Dihedral Angle (Aniline-Pyrazole) | 20 - 60° |

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics (e.g., UV-Vis absorption, fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would likely exhibit absorption bands corresponding to π-π* transitions within the aromatic aniline and pyrazole rings. The presence of the chromophoric aniline and pyrazole moieties connected together would likely result in absorption maxima in the UV region, potentially extending into the visible range depending on the extent of conjugation and solvent polarity. Studies on similar pyrazole derivatives show strong absorption peaks around 260 nm and 360 nm. nih.gov

Fluorescence Spectroscopy: Many pyrazole derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission. The emission wavelength, quantum yield, and lifetime are important photophysical parameters that characterize the excited state of the molecule. The fluorescence properties can be sensitive to the solvent environment, a phenomenon known as solvatochromism, which can provide information about the change in dipole moment upon excitation. For related pyrazoline derivatives, emission maxima are often observed in the green region of the spectrum. researchgate.net

A table of anticipated photophysical data is provided below.

| Parameter | Expected Value Range |

| Absorption Maximum (λ_abs) | 250-280 nm and 340-380 nm |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 440-500 nm |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.6 |

| Stokes Shift | 80 - 120 nm |

Computational Chemistry and Theoretical Studies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and charge distribution)

Frontier Molecular Orbital (FMO) analysis is a key component of the computational study of 5-chloro-2-(1H-pyrazol-1-yl)aniline, providing critical insights into its chemical reactivity and electronic properties. researchgate.netresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For pyrazole (B372694) derivatives, the HOMO is often localized on the aniline (B41778) ring, while the LUMO is distributed over the pyrazole ring. researchgate.net The presence of substituents, such as the chloro group in this compound, can significantly influence the energies of these orbitals and the charge distribution across the molecule. ekb.egresearchgate.net This charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. ekb.egnih.gov

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | χ = (I + A) / 2 | Tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index | ω | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

This table is generated based on general principles of FMO analysis and may not represent specific calculated values for this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and various possible spatial arrangements (conformations) of this compound. units.it These methods are essential for understanding how the molecule behaves over time and how its shape can influence its interactions with other molecules.

Conformational analysis involves identifying the different stable conformations of the molecule and their relative energies. For flexible molecules like this compound, rotation around single bonds can lead to various conformers. For instance, the orientation of the pyrazole ring relative to the aniline ring is a key conformational feature. nih.gov Computational methods can be used to calculate the rotational barriers between different conformations. researchgate.net

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over a period of time. This can reveal how the molecule vibrates, rotates, and changes its conformation in different environments, such as in a solvent or when interacting with a biological target. units.it These simulations are particularly useful for understanding the flexibility of the molecule and identifying the most populated conformations under specific conditions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for confirming the structure of the synthesized compound and understanding its electronic transitions. researchgate.netresearchgate.net

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculated shifts are often in good agreement with experimental data, aiding in the assignment of signals in the experimental spectra. researchgate.net

The vibrational frequencies in the IR spectrum can be computed using DFT calculations. researchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as stretching and bending of different bonds. researchgate.net

UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can help identify the wavelengths of maximum absorption and the nature of the electronic transitions, such as π-π* or n-π* transitions, which are related to the HOMO-LUMO energy gap. science.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Property Relationship (QSPR) modeling represents a theoretical approach to correlate the structural features of molecules with their physicochemical properties. researchgate.net In the context of this compound and its derivatives, QSPR studies aim to develop mathematical models that can predict various properties based on calculated molecular descriptors. researchgate.net

These molecular descriptors can be derived from the compound's chemical structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net Quantum-chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, are often calculated using methods like DFT. researchgate.net

The development of a QSPR model typically involves selecting a set of relevant descriptors and using statistical methods, such as multiple linear regression, to establish a relationship between these descriptors and a specific property of interest. researchgate.net For aniline derivatives, QSPR models have been developed to predict properties like lipophilicity. researchgate.net While specific QSPR models for this compound are not extensively documented, the theoretical framework of QSPR is applicable for predicting its various properties and guiding the design of new analogues with desired characteristics.

Theoretical Insights into Reaction Mechanisms and Energetics

Theoretical calculations provide valuable insights into the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed. mdpi.com

For instance, the synthesis of pyrazole derivatives often involves cyclization reactions. researchgate.net Theoretical studies can elucidate the step-by-step mechanism of these reactions, determining whether they proceed through a concerted or a stepwise pathway. researchgate.net This understanding is crucial for optimizing reaction conditions to improve yields and selectivity.

Furthermore, theoretical calculations can shed light on the regioselectivity of reactions, such as nucleophilic aromatic substitution on the aniline ring. mdpi.com By calculating the activation energies for substitution at different positions, it is possible to predict the most likely site of reaction, which is often in good agreement with experimental observations. mdpi.com These computational investigations into reaction mechanisms and energetics are instrumental in rationalizing experimental outcomes and designing more efficient synthetic routes.

Coordination Chemistry and Metal Complexation

Ligand Properties of 5-chloro-2-(1H-pyrazol-1-yl)aniline and its Derivatives

This compound and its derivatives are notable for their potential as effective ligands in coordination chemistry. The pyrazole (B372694) moiety is a weak donor, which can enhance the electrophilicity of the metal center in a complex. researchgate.net This property, combined with the ability to control the steric and electronic characteristics of the resulting complexes, makes pyrazole-containing ligands valuable in catalysis and materials science. researchgate.net

The presence of both a pyrazole ring and an aniline (B41778) group provides multiple coordination sites. The nitrogen atoms of the pyrazole ring and the amino group on the aniline ring can act as donor atoms, allowing these molecules to function as bidentate or potentially tridentate ligands. mdpi.comresearchgate.net The specific coordination mode can be influenced by the substituents on both the pyrazole and aniline rings, as well as the nature of the metal ion. researchgate.net The chlorine substituent on the aniline ring is an electron-withdrawing group, which can influence the electron density on the coordinating nitrogen atoms and, consequently, the stability and reactivity of the metal complexes formed.

Derivatives of this compound can be synthesized to fine-tune the ligand's properties. For instance, the synthesis of Schiff base derivatives by reacting the aniline's amino group can introduce additional coordination sites and alter the steric and electronic environment around the metal center. nih.govchemmethod.com These modifications allow for the design of ligands with specific properties tailored for various applications, including catalysis and biological systems. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com For example, a Co(II) complex was synthesized by reacting 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine with CoCl₂·6H₂O in a mixture of acetonitrile (B52724) and methanol. mdpi.com Similarly, various transition metal complexes of other pyrazole-based ligands have been prepared using metal salts like CrCl₃·6H₂O, FeCl₃·6H₂O, NiCl₂·6H₂O, and Cu(CH₃COO)₂·H₂O. researchgate.net

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of functional groups, such as the N-H of the amine and the C=N of the pyrazole ring, upon complexation indicate their involvement in bonding with the metal. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure of the ligands and their diamagnetic metal complexes in solution. researchgate.netmdpi.com

Mass Spectrometry: Determines the molecular weight of the complexes. researchgate.net

Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. researchgate.net

Molar Conductivity Measurements: Determines whether the complexes are electrolytes or non-electrolytes in a given solvent, providing insight into their ionic nature. researchgate.netresearchgate.net

These characterization methods collectively provide a comprehensive understanding of the composition and coordination environment of the metal complexes.

Structural Analysis of Coordination Compounds (e.g., X-ray crystallography)

For pyrazole-based complexes, X-ray crystallography has revealed a wide range of coordination geometries, including tetrahedral, square planar, and octahedral. researchgate.netbohrium.com For instance, studies on complexes with ligands structurally similar to this compound have shown varied coordination modes. In some cases, the pyrazole-based ligand acts as a bidentate ligand, coordinating to the metal ion through one nitrogen atom of the pyrazole ring and the nitrogen atom of a substituent group. researchgate.net

A study on (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, a Schiff base derivative, revealed a dihedral angle of 26.1(2)° between the pyrazole ring and the substituted phenyl ring. nih.gov Such structural details are crucial for understanding the steric and electronic effects that govern the properties and reactivity of the complexes.

The table below presents crystallographic data for a selection of pyrazole-containing compounds, illustrating the type of information obtained from X-ray diffraction studies.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| [CoCl₂(EBPT)]₂ | Tetragonal | I4₁/acd | 14.400(1) | 14.400(1) | 28.426(4) | 90 | 90 | 90 | acs.org |

| [CuCl(EBPT)]n | Monoclinic | C2/c | 19.188(3) | 9.987(2) | 15.964(3) | 90 | 123.12(1) | 90 | acs.org |

| [ZnBr₂(EBPT)]n | Monoclinic | P2₁/n | 9.979(4) | 9.871(3) | 16.057(6) | 90 | 99.95(2) | 90 | acs.org |

| (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline | Monoclinic | P2₁/c | 11.235(2) | 11.604(2) | 12.339(3) | 90 | 113.68(3) | 90 | nih.gov |

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of metal complexes derived from this compound provide deep insights into their electronic structure and the nature of the metal-ligand interactions.

UV-Visible Spectroscopy: Electronic spectra of these complexes show absorption bands corresponding to d-d transitions within the metal ion and charge transfer transitions between the metal and the ligand. researchgate.netbohrium.com The positions and intensities of these bands are indicative of the coordination geometry around the metal ion. For example, the electronic spectra of Cu(II), Co(II), and Ni(II) complexes with related hydrazone ligands have been used to propose octahedral geometries. acs.org

Magnetic Susceptibility: Magnetic moment measurements help in determining the number of unpaired electrons in the metal ion and thus its oxidation state and spin state. bohrium.com This information is crucial for understanding the electronic configuration of the metal in the complex. For instance, paramagnetic behavior observed in Cu(II), Co(II), and Fe(II) complexes of a pyrazole-based azo dye ligand suggested an octahedral geometry. bohrium.com

The table below summarizes the magnetic moments and electronic spectral data for a series of metal complexes with a related Schiff base ligand.

| Complex | µeff (B.M.) | Electronic Spectra λmax (nm) (Assignment) | Geometry | Ref |

| [Cr(L)(H₂O)] | 3.75 | 725, 668, 489 (⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₁g(P)) | Octahedral | researchgate.net |

| [Fe(L)(H₂O)] | 5.42 | 431 (⁶A₁g → ⁴T₁g) | Octahedral | researchgate.net |

| [Co(HL)]·2H₂O | 4.89 | 698, 501 (⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴T₁g(P)) | Octahedral | researchgate.net |

| [Ni(HL)]·H₂O | 3.12 | 670, 410 (³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)) | Octahedral | researchgate.net |

| [Cu(HL)]·H₂O | 1.85 | 680, 487 (²Eg → ²T₂g, Charge Transfer) | Octahedral | researchgate.net |

| [Zn(L)] | Diamagnetic | 370 (Charge Transfer) | Tetrahedral | researchgate.net |

L represents the deprotonated form of the ligand N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine.

Electronic Structure and Bonding in Coordination Complexes

The electronic structure and the nature of the chemical bonds in coordination complexes of this compound can be investigated using computational methods such as Density Functional Theory (DFT). mdpi.combohrium.com These theoretical calculations complement experimental data and provide a more profound understanding of the metal-ligand interactions.

DFT calculations can be used to:

Optimize the geometry of the complexes and compare it with experimental structures obtained from X-ray crystallography. researchgate.net

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity of the complexes. nih.gov

Analyze the charge distribution within the molecule, providing insights into the nature of the coordinate bonds. cdnsciencepub.com

Simulate spectroscopic properties, such as IR and UV-Vis spectra, to aid in the interpretation of experimental data. mdpi.com

Studies on related pyrazole complexes have shown that the pyrazole ring's weak σ-donor ability can enhance the electrophilicity of the metal center, which is a desirable feature for catalytic applications. researchgate.net The bonding in these complexes is typically described by a combination of σ-donation from the nitrogen lone pairs to the metal ion and, in some cases, π-backbonding from the metal d-orbitals to the π* orbitals of the ligand. The specific nature of this bonding is influenced by the metal ion, its oxidation state, and the electronic properties of the pyrazole-based ligand.

Applications in Catalysis

Homogeneous Catalysis with Metal Complexes of 5-chloro-2-(1H-pyrazol-1-yl)aniline

While direct studies on the catalytic activity of metal complexes of this compound are not extensively documented, the behavior of analogous pyrazole-based ligands provides a strong basis for predicting their potential. mdpi.comaablocks.com Pyrazole (B372694) derivatives are well-regarded for their stability and versatile coordination abilities, making them effective ligands for a variety of metal ions. mdpi.com

It is anticipated that this compound can form stable complexes with transition metals such as copper, cobalt, palladium, and ruthenium. These complexes are likely to be active in homogeneous catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atom and the pyrazole ring, can modulate the catalytic activity of the metal center. Research on related pyrazole-metal complexes has demonstrated their efficacy in a range of organic transformations. researchgate.net

A summary of metals and reaction types where related pyrazole ligands have been used is presented below, suggesting potential areas of application for this compound complexes.

| Metal | Reaction Type | Related Ligand Example |

| Copper (Cu) | Oxidation, C-N Coupling | 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine researchgate.netresearchgate.net, α-benzoin oxime semanticscholar.org |

| Cobalt (Co) | Oxidation | 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine mdpi.com |

| Palladium (Pd) | Cross-Coupling Reactions | Thiosemicarbazones eie.gr |

| Ruthenium (Ru) | Aldehyde to Amide Transformation | Pyrazole-based organochalcogen ligands aablocks.com |

Heterogeneous Catalysis and Supported Catalysts

The development of heterogeneous catalysts is a significant goal in green chemistry, aiming to simplify catalyst recovery and reuse. Metal complexes of this compound could potentially be immobilized on solid supports to create such catalysts. Techniques for heterogenization include covalent attachment to polymers or adsorption onto inorganic materials like silica (B1680970) or magnetic nanoparticles. dntb.gov.uabeilstein-journals.org

For instance, the aniline (B41778) functional group could be modified to allow for grafting onto a support material. The resulting supported catalyst would combine the advantages of homogeneous catalysts, such as high activity and selectivity, with the practical benefits of heterogeneous systems. The use of superparamagnetic nanoparticles as a support, for example, allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. dntb.gov.ua

Specific Catalytic Transformations (e.g., oxidation, coupling reactions)

Based on the performance of similar pyrazole-based catalysts, metal complexes of this compound are expected to be active in several key catalytic transformations.

Oxidation Reactions: Copper and cobalt complexes of pyrazole-containing ligands have shown significant activity in the oxidation of catechols and phenols. mdpi.comresearchgate.netresearchgate.net For example, a complex of cobalt with 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine has been used to catalyze the oxidation of catechol to o-quinone. mdpi.com It is plausible that a copper or cobalt complex of this compound could exhibit similar catecholase and phenoxazinone synthase-like activities.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The N-donor ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Pyrazole-containing ligands have been successfully employed in Suzuki and Heck coupling reactions. researchgate.neteie.gr Therefore, palladium complexes of this compound could potentially catalyze C-C and C-N bond formation reactions. Copper-catalyzed C-N coupling reactions, which are becoming an attractive alternative to palladium-based systems, also frequently utilize N-donor ligands. semanticscholar.org

The table below summarizes potential catalytic applications and the corresponding metal complexes that could be formed with this compound, based on data from related systems.

| Catalytic Transformation | Potential Metal Ion | Rationale based on Related Systems |

| Catechol Oxidation | Copper (II), Cobalt (II) | Pyrazole-ligated Cu and Co complexes show high activity in oxidizing catechols and aminophenols. mdpi.comresearchgate.net |

| C-N Coupling | Copper (I/II), Palladium (II) | Cu- and Pd-catalyzed C-N couplings are well-established with N-donor ligands. semanticscholar.orgeie.gr |

| C-C Coupling (e.g., Suzuki, Heck) | Palladium (0/II) | Pyrazolyl-metal complexes have been used as catalysts in various C-C coupling reactions. researchgate.net |

| Aldehyde to Amide Conversion | Ruthenium (II) | Ru(II) complexes with pyrazole-based ligands have been shown to be effective catalysts for this transformation. aablocks.com |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. While no specific mechanistic studies for catalysts based on this compound have been published, plausible catalytic cycles can be proposed based on well-established mechanisms for similar reactions.

For a hypothetical palladium-catalyzed Suzuki coupling reaction , the cycle would likely involve:

Oxidative Addition: The active Pd(0) species reacts with an aryl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

In a potential copper-catalyzed oxidation of catechol , the mechanism would likely involve the coordination of the catechol substrate to the Cu(II) center of the complex. This would be followed by an intramolecular electron transfer from the catechol to the copper ion, leading to the formation of the o-quinone product and a reduced copper species. The re-oxidation of the copper catalyst by an oxidant, such as molecular oxygen, would complete the catalytic cycle. The electronic and steric properties of the this compound ligand would play a critical role in the efficiency of this process. researchgate.net

Exploration in Materials Science

Integration into Polymer Architectures and Composites

The chemical compound 5-chloro-2-(1H-pyrazol-1-yl)aniline is a versatile building block utilized in the formulation of advanced materials, including polymers and coatings, where it can enhance durability and resistance to environmental factors. chemimpex.com Its unique structure, featuring a reactive aniline (B41778) group and a stable pyrazole (B372694) ring, enables its integration into various polymer systems as a monomer or a modifying agent. This incorporation is intended to impart specific, desirable functionalities to the resulting material.

In the realm of high-performance polymers, such as polyimides, this compound can serve as a diamine monomer. The presence of the chloro and pyrazolyl groups can significantly influence the polymer's characteristics. For instance, the chlorine atom can enhance flame retardancy, a crucial property for materials in sectors like electronics and aerospace. The pyrazole ring contributes to the thermal stability and can affect the solubility and mechanical properties of the polymer.

Furthermore, this compound finds application in composite materials by improving the interfacial adhesion between the polymer matrix and reinforcing fillers. The pyrazole moiety is capable of forming hydrogen bonds and other non-covalent interactions, while the aniline group can be chemically bonded to the polymer matrix. This dual functionality can result in composites with superior mechanical strength and long-term durability. The synthesis of various poly(1H-pyrazol-1-yl)methanes has been explored, highlighting the broad potential of pyrazole-based compounds in coordination chemistry and the design of new ligands. researchgate.net

Application in Sensors and Optoelectronic Materials

The distinct electronic and photophysical properties of this compound and its derivatives make them promising candidates for applications in sensors and optoelectronic materials. mdpi.comresearchgate.net The pyrazole ring, an electron-rich heterocycle, can engage in various electronic transitions, which can be modulated by the chloro and aniline substituents. mdpi.com

In the development of chemical sensors, derivatives of this compound have shown potential for detecting specific analytes. The aniline nitrogen can serve as a binding site for metal ions or other species, causing a change in the molecule's absorption or emission spectrum. mdpi.comrsc.org This colorimetric or fluorometric response is the basis for the sensing mechanism. For example, the coordination of a metal ion can alter the intramolecular charge transfer (ICT) characteristics, producing a detectable signal. Fused pyrazoles, in particular, are an attractive scaffold for organic optoelectronic materials. rsc.org

In the field of optoelectronics, research has focused on creating materials for organic light-emitting diodes (OLEDs) and other light-emitting devices. researchgate.netresearchgate.net By incorporating this compound into larger conjugated systems, materials with tunable emission colors and high quantum efficiencies can be designed. The chlorine atom can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the emission wavelength. Studies have shown that pyrazole-containing compounds can exhibit efficient blue or green emission, which are vital for full-color display technologies. rsc.orgresearchgate.net

Surface Interactions and Coating Development

The compound this compound is also explored for its role in surface interactions and the development of functional coatings. chemimpex.commdpi.com Its ability to interact with various surfaces, including metals, makes it a candidate for applications such as corrosion inhibition. researchgate.netsemanticscholar.orgnih.gov

As a corrosion inhibitor, the molecule can adsorb onto a metal surface. bohrium.comacs.org This adsorption is facilitated by the nitrogen atoms of the pyrazole and aniline groups, which form a protective layer that shields the metal from corrosive agents. researchgate.netbohrium.com The aromatic rings also contribute to this protective barrier through π-electron interactions with the metal surface. bohrium.com The presence of the chlorine atom can further enhance its adsorption characteristics on certain metal surfaces. semanticscholar.org Studies on pyrazole derivatives have demonstrated their effectiveness in protecting steel in acidic environments. semanticscholar.orgbohrium.com For instance, 2-(1H-pyrazol-5-yl)aniline has been synthesized and studied as a corrosion inhibitor for aluminum alloys in hydrochloric acid solutions. researchgate.net

In the development of coatings, this compound can be used to impart specific functionalities. chemimpex.com By chemically grafting or physically adsorbing derivatives onto a surface, its properties, such as hydrophobicity or biocompatibility, can be significantly altered.

Advanced Material Design Principles

The design of advanced materials incorporating this compound is guided by several key principles that leverage its distinct molecular structure. The interaction between the electron-donating aniline group, the electron-withdrawing/coordinating pyrazole ring, and the chloro substituent provides a versatile platform for molecular engineering. ekb.eg

A primary design principle is the manipulation of intramolecular charge transfer (ICT). By strategically placing electron-donating and electron-accepting groups on the molecule, materials with strong ICT characteristics can be synthesized. These materials often exhibit interesting photophysical properties, such as large Stokes shifts and solvent-dependent emission, which are valuable for fluorescent probes and nonlinear optics.

Another key principle is the control of intermolecular interactions and self-assembly. The pyrazole and aniline moieties can participate in hydrogen bonding and π-π stacking, which can direct the self-assembly of molecules into well-defined supramolecular structures. rsc.orgacs.org This bottom-up approach enables the creation of ordered nanomaterials like nanowires and thin films, which are crucial for various electronic and photonic applications. High-resolution scanning tunneling microscopy has been used to study the self-assembled structures of pyrazole derivatives on metal surfaces, revealing the formation of hexagonal nanoporous networks. rsc.org

Furthermore, the reactivity of the aniline group allows for post-synthetic modification, enabling the fine-tuning of a material's properties. For example, the aniline group can be altered to create extended π-conjugated systems or to modify its electronic properties and solubility. This modular approach provides a high degree of control over the final characteristics of the material.

Mechanistic Biological Investigations

Molecular Target Identification and Binding Affinity Studies (In Vitro / In Silico)

The molecular targets of 5-chloro-2-(1H-pyrazol-1-yl)aniline and its derivatives have been explored in various studies, revealing a range of biological activities. While direct binding affinity data for the parent compound is not extensively detailed in the provided search results, the research on its analogs provides significant insights into its potential molecular interactions.

Derivatives of this compound have been investigated as inhibitors of several key enzymes and receptors. For instance, pyrazole (B372694) analogues have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. tandfonline.com The inhibitory concentrations (IC50) for some of these analogs against COX-2 are in the low micromolar range, indicating a strong binding affinity. tandfonline.com Specifically, compounds with a sulfonamide substitution on the N-phenyl ring have shown high COX-2 inhibitory activity and selectivity. tandfonline.com

In the realm of cancer research, pyrazole-chalcone conjugates have been designed as tubulin polymerization inhibitors. nih.gov Molecular docking studies of these conjugates have shown high binding free energy for the tubulin protein, suggesting a strong affinity for the colchicine-binding site. nih.gov

Furthermore, pyrazole derivatives have been explored as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes. chemmethod.com Computational analyses of substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives revealed strong binding affinities to the DPP-IV enzyme, with docking scores surpassing that of the known inhibitor, Anagliptin. chemmethod.com

Aminopyrazole derivatives have also been identified as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. globalresearchonline.net Some of these compounds exhibit IC50 values in the nanomolar range. globalresearchonline.net

Additionally, research has pointed towards the potential of pyrazole derivatives to act as antagonists for the P2Y12 receptor, which is involved in platelet aggregation. acs.orgresearchgate.net

While the direct molecular targets of this compound are still under full investigation, the extensive research on its derivatives strongly suggests its potential to interact with a variety of important biological targets, including COX-2, tubulin, DPP-IV, LRRK2, and P2Y12 receptors.

Enzyme Inhibition and Modulation Mechanisms (In Vitro / In Silico)

The inhibitory and modulatory effects of this compound derivatives on various enzymes have been a significant area of research, with studies elucidating their mechanisms of action through both in vitro assays and in silico modeling.

A prominent target for this class of compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Kinetic studies have shown that many nonsteroidal anti-inflammatory drugs (NSAIDs), including those with pyrazole scaffolds, exhibit time-dependent inhibition of COX enzymes. acs.org This often involves an initial rapid binding followed by slower, time-dependent steps that lead to a more tightly bound enzyme-inhibitor complex. acs.org For some diaryl heterocycle inhibitors, this can be a three-step mechanism. acs.org The selectivity for COX-2 over COX-1 is a key feature of many of these pyrazole derivatives, which is attributed to specific structural features that allow them to bind to the larger active site of the COX-2 enzyme. tandfonline.com

In the context of cancer therapy, pyrazole-chalcone conjugates have been investigated as inhibitors of tubulin polymerization. nih.gov The proposed mechanism involves their binding to the colchicine-binding site on tubulin, thereby disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division. nih.gov

For the treatment of type 2 diabetes, derivatives of this compound have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV). chemmethod.com The mechanism of inhibition involves the binding of these compounds to the active site of the DPP-IV enzyme, which prevents the degradation of incretin (B1656795) hormones. chemmethod.com This, in turn, leads to increased insulin (B600854) secretion and improved glucose control. chemmethod.com

Furthermore, pyrazole derivatives have been identified as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for new antibiotics. mdpi.com

The diverse enzyme inhibitory activities of this compound derivatives highlight the versatility of the pyrazole scaffold in designing targeted therapeutic agents. The mechanisms of inhibition are varied, ranging from competitive and time-dependent inhibition of enzymes like COX to the disruption of protein-protein interactions as seen with tubulin.

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., cell cycle effects, apoptosis induction in research cell lines)

Cell-based assays have been instrumental in elucidating the mechanistic pathways through which derivatives of this compound exert their biological effects, particularly in the context of cancer research. These studies have provided valuable insights into their impact on cell cycle progression and the induction of apoptosis.

In studies on anticancer activity, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, certain benzamide (B126) derivatives have been found to cause G2/M cell cycle arrest and induce apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.net Similarly, oxime-linked pyrazole derivatives have been reported to induce apoptosis in A549 lung cancer cell lines. mdpi.com

The mechanism of apoptosis induction by these compounds is often linked to their primary molecular targets. For instance, pyrazole-chalcone conjugates that inhibit tubulin polymerization disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, using the MTT assay to determine cell viability. nih.gov

Furthermore, some pyrazole derivatives have demonstrated antiproliferative activity in human ovarian adenocarcinoma (A2780) cells and murine P388 leukemia cells. globalresearchonline.net The antiproliferative effects of these compounds are often dose-dependent, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

While direct studies on this compound are limited, the extensive research on its derivatives in various cancer cell lines strongly suggests that this chemical scaffold can be a valuable starting point for the development of novel anticancer agents that function through the modulation of cell cycle and apoptotic pathways.

Antimicrobial and Antifungal Mechanisms of Action (In Vitro)

The antimicrobial and antifungal properties of compounds related to this compound have been investigated, revealing their potential as therapeutic agents against various pathogens. The pyrazole nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activity. globalresearchonline.netnih.gov

Antifungal Activity:

Succinate (B1194679) Dehydrogenase Inhibition: A significant mechanism of antifungal action for some pyrazole amides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. clockss.org By blocking SDH, these compounds disrupt fungal respiration and energy production. clockss.org Molecular docking studies have shown that these inhibitors can form hydrogen bonds with key amino acid residues in the active site of the enzyme, such as TYR58 and TRP173. clockss.org

Disruption of Cell Integrity: Some pyrazole derivatives have been shown to affect hyphal morphology and cell ultrastructure in fungi. acs.org This can include damage to the cell membrane, leading to increased permeability and leakage of intracellular components. acs.org

Induction of Oxidative Stress: An increase in the level of reactive oxygen species (ROS) within fungal cells has been observed following treatment with certain pyrazole compounds, suggesting that the induction of oxidative stress is another potential mechanism of action. acs.org

Mitochondrial Dysfunction: In addition to SDH inhibition, some pyrazole derivatives can also affect the mitochondrial membrane potential (MMP), further contributing to mitochondrial dysfunction and fungal cell death. acs.org

Antibacterial Activity:

Enzyme Inhibition: Pyrazole derivatives have been designed as inhibitors of bacterial enzymes that are essential for survival. For example, they have been shown to inhibit N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme involved in bacterial cell wall synthesis. mdpi.com